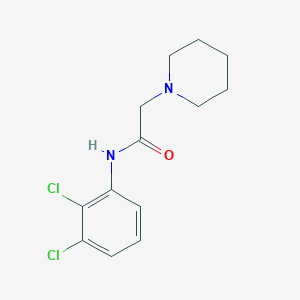![molecular formula C17H15NO3S B5853800 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide
描述
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide, also known as MTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTB is a derivative of 2-hydroxybenzamide and contains a methylthio group and an acryloyl group. In
作用机制
The mechanism of action of 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide is not fully understood, but it is believed to act through multiple pathways. One study suggests that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth. Another study suggests that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide activates the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has been found to have antioxidant properties and can protect against oxidative stress. 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has several advantages for lab experiments, including its low toxicity and easy synthesis. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide and its potential side effects.
合成方法
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzamide with thionyl chloride to form 2-chlorobenzamide. The resulting compound is then reacted with sodium methylthiolate to introduce the methylthio group. Finally, the acryloyl group is added through a Michael addition reaction with acryloyl chloride.
科学研究应用
2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has shown potential in various scientific research applications. One study found that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in macrophages. Another study found that 2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide can inhibit the growth of cancer cells in vitro and in vivo, potentially making it a promising candidate for cancer treatment.
属性
IUPAC Name |
2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-22-13-9-6-12(7-10-13)8-11-16(20)18-17(21)14-4-2-3-5-15(14)19/h2-11,19H,1H3,(H,18,20,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNQFQUPEYSAQY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326475 | |
| Record name | 2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
CAS RN |
690964-41-1 | |
| Record name | 2-hydroxy-N-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)



![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)

![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)



![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)